2,2,6,6-Tetramethyl-4-[(triphenylsilyl)oxy]piperidine
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Overview
Description
2,2,6,6-Tetramethyl-4-[(triphenylsilyl)oxy]piperidine is an organic compound belonging to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with tetramethyl groups and a triphenylsilyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-[(triphenylsilyl)oxy]piperidine typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with triphenylsilyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-[(triphenylsilyl)oxy]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidines.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-[(triphenylsilyl)oxy]piperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethyl-4-[(triphenylsilyl)oxy]piperidine exerts its effects involves its interaction with specific molecular targets. The compound can act as a base or nucleophile in chemical reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but without the triphenylsilyl group.
4-Hydroxy-2,2,6,6-Tetramethylpiperidine: Another similar compound with a hydroxyl group instead of the triphenylsilyl group.
Uniqueness
2,2,6,6-Tetramethyl-4-[(triphenylsilyl)oxy]piperidine is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
CAS No. |
61670-25-5 |
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Molecular Formula |
C27H33NOSi |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
triphenyl-(2,2,6,6-tetramethylpiperidin-4-yl)oxysilane |
InChI |
InChI=1S/C27H33NOSi/c1-26(2)20-22(21-27(3,4)28-26)29-30(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,22,28H,20-21H2,1-4H3 |
InChI Key |
MXQCUZWPGWXZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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